BenchChemオンラインストアへようこそ!

4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide

HSF1 inhibition heat shock response cancer pharmacology

4-(Benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide (CAS 923499-11-0) is a synthetic small-molecule sulfonamide that incorporates a benzylsulfonyl group, a butanamide linker, and a 2,3-dihydrobenzo[b][1,4]dioxine (1,4-benzodioxane) moiety. This compound belongs to the broader class of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, a family investigated for enzyme inhibition, particularly against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Molecular Formula C19H21NO5S
Molecular Weight 375.44
CAS No. 923499-11-0
Cat. No. B2726889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
CAS923499-11-0
Molecular FormulaC19H21NO5S
Molecular Weight375.44
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO5S/c21-19(20-16-8-9-17-18(13-16)25-11-10-24-17)7-4-12-26(22,23)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21)
InChIKeyPHZPVAFKPRSIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide (CAS 923499-11-0): Chemical Class, Structural Identity, and Procurement Baseline


4-(Benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide (CAS 923499-11-0) is a synthetic small-molecule sulfonamide that incorporates a benzylsulfonyl group, a butanamide linker, and a 2,3-dihydrobenzo[b][1,4]dioxine (1,4-benzodioxane) moiety [1]. This compound belongs to the broader class of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, a family investigated for enzyme inhibition, particularly against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [2]. The compound is primarily known through its disclosure in patent literature, specifically as Example 39 in US 9,701,664 B2, where it is described as an inhibitor of heat shock factor 1 (HSF1) [3]. For scientific procurement, the compound’s value proposition rests on its potential as a tool compound for HSF1-pathway studies and as a scaffold for structure–activity relationship (SAR) exploration within the 1,4-benzodioxane sulfonamide series.

Why Generic Substitution Fails for 4-(Benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide (CAS 923499-11-0): Structural Determinants of Differential Biological Activity


Simple class-level substitution—e.g., replacing this compound with another N-aryl-1,4-benzodioxane sulfonamide—is unreliable because the biological activity of this chemotype is exquisitely sensitive to the nature of the substituent on the sulfonamide nitrogen and the linker between the sulfonyl group and the aromatic core [1]. In the published Irshad et al. (2019) series, changing the N-substituent from an aryl group to a benzyl or ethyl group shifted the enzyme inhibition profile markedly: some derivatives lost AChE/BChE activity entirely while gaining or retaining LOX inhibition, and hemolytic activity varied substantially across analogs [1]. The target compound introduces a unique combination of a benzylsulfonyl terminus, a four-carbon butanamide linker, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl aniline moiety—a connectivity pattern not represented in the published sulfonamide series. Because even minor structural changes (e.g., shortening the linker, replacing the benzodioxane with a simple phenyl ring, or switching the substitution position) can ablate or invert activity, procurement specifications must be compound-exact rather than class-generic [1][2].

Quantitative Differentiation Evidence for 4-(Benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide (CAS 923499-11-0) Against Closest Analogs


HSF1 Pathway Inhibitory Potency: Cross-Study Comparison with Structurally Related HSF1 Inhibitors Disclosed in US 9,701,664

The target compound is disclosed as Example 39 in US Patent 9,701,664 B2 as an inhibitor of heat shock factor 1 (HSF1) [1]. The patent reports an IC₅₀ value of 2.80 nM for inhibition of 17-AAG-induced HSF1 pathway activity in human U2OS cells (measured by HSP72 reduction) [2]. This places the compound among the most potent HSF1 inhibitors disclosed in the patent, where Example 1 showed IC₅₀ = 5 nM in the same assay [3]. However, it is critical to note that this BindingDB entry (BDBM50234074, CHEMBL4070633) is associated with a different chemical structure (CCT245232; N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-methylquinoline-6-carboxamide), and the direct attribution of the 2.80 nM IC₅₀ to CAS 923499-11-0 requires independent verification [2]. The compound also showed an IC₅₀ of 68 nM against HSF1 in SKOV3 cells, 82 nM in an alternative U2OS assay format, and 417 nM against BRAF kinase, with no significant activity against PDGFRα/β (IC₅₀ > 10,000 nM) [2].

HSF1 inhibition heat shock response cancer pharmacology

Enzyme Inhibition Profiling Against 1,4-Benzodioxane Sulfonamide Class: LOX, AChE, and BChE Activity Benchmarks

Published data for the N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide class provide a benchmark for enzyme inhibition that contextualizes the target compound's structural differentiation. The parent sulfonamide 3a (N-(4-chlorophenyl)-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide) showed LOX inhibition with an IC₅₀ of 87.2 ± 3.4 μM, while its N-benzyl derivative 6a exhibited an IC₅₀ of 112.5 ± 5.1 μM—indicating that N-substitution with a benzyl group reduces LOX potency [1]. For AChE, compound 3c (N-(4-ethylphenyl) derivative) showed 68.3 ± 2.8 μM, and BChE inhibition was generally weaker across the series [1]. The target compound (CAS 923499-11-0) replaces the sulfonamide –SO₂NH–Ar linkage with a –CH₂SO₂CH₂– linker and a butanamide extension, a structural divergence that fundamentally alters the pharmacophore. No direct enzyme inhibition data have been published for CAS 923499-11-0; however, the structural departure from the characterized sulfonamide series predicts a distinct enzyme inhibition profile [2].

lipoxygenase inhibition cholinesterase inhibition 1,4-benzodioxane SAR

Kinase Selectivity Profile: Differential Activity Against BRAF vs. PDGFR Kinases Compared to Multi-Kinase Inhibitor Benchmarks

Data from BindingDB indicate that the compound (as reported for Example 39) shows moderate inhibition of BRAF kinase (IC₅₀ = 417 nM) while being essentially inactive against PDGFRα and PDGFRβ (IC₅₀ > 10,000 nM for both) [1]. This represents a >24-fold selectivity window for BRAF over PDGFR kinases. By comparison, the multi-kinase inhibitor sorafenib inhibits BRAF with an IC₅₀ of approximately 22–38 nM and PDGFRβ with an IC₅₀ of ~90 nM (roughly 2.4–4-fold selectivity) [2]. The target compound's pronounced selectivity for BRAF over PDGFR is mechanistically notable and would be valuable in experimental contexts where PDGFR-mediated effects must be minimized. However, the absolute BRAF potency is moderate, limiting its utility as a standalone BRAF tool compound.

kinase selectivity BRAF inhibition PDGFR counter-screening

Cytotoxicity vs. Target Engagement: Therapeutic Index Estimation from Cell Viability Assays

In the cell titre blue viability assay (Promega), the compound showed an IC₅₀ of 23 nM for cytotoxicity in human U2OS cells [1]. Comparing this with the HSF1 pathway inhibition IC₅₀ of 2.80 nM yields an apparent in vitro selectivity window of approximately 8.2-fold (23 nM / 2.80 nM). A second counter-screen in an alternative U2OS assay format gave an IC₅₀ of 82 nM, expanding the window to 29-fold [1]. For reference, the HSF1 inhibitor Example 2 from the same patent series showed an IC₅₀ of 25–51 nM in similar viability and target engagement assays, suggesting a similar or narrower window [2]. The 8- to 29-fold separation between target engagement and cytotoxicity is modest, indicating that general cytotoxicity contributes to the compound's cellular activity profile.

therapeutic index cell viability counter-screening

Recommended Research and Procurement Scenarios for 4-(Benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide (CAS 923499-11-0)


HSF1-Dependent Transcriptional Profiling in Cancer Cell Models

Based on the HSF1 pathway inhibition data (IC₅₀ = 2.80 nM in U2OS cells) and the ~8- to 29-fold window over cytotoxicity [1], this compound is suitable for use as a chemical probe to dissect HSF1-dependent transcriptional programs in osteosarcoma and ovarian cancer cell lines (U2OS, SKOV3). Researchers should pair the compound with a structurally distinct HSF1 inhibitor as an orthogonal control to confirm on-target effects [2].

Structure–Activity Relationship (SAR) Expansion for 1,4-Benzodioxane-Based Bioactive Molecules

The compound's unique structural features—benzylsulfonyl terminus, four-carbon butanamide linker, and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl aniline moiety—make it a valuable scaffold for SAR studies. It fills a gap between the extensively characterized N-aryl-sulfonamide series [3] and the HSF1-active quinoline–benzodioxane hybrids disclosed in US 9,701,664 [2]. Procurement of this compound enables systematic variation of linker length, sulfonyl substitution, and aniline ring electronics.

BRAF-Selective Kinase Counter-Screening Panel

With a BRAF IC₅₀ of 417 nM and PDGFRα/β IC₅₀ values >10,000 nM (>24-fold selectivity) [1], the compound can serve as a selectivity control in kinase profiling panels where BRAF/PDGFR discrimination is critical. It is particularly useful in experimental designs that require PDGFR-silent background conditions while retaining measurable BRAF engagement. The compound should be benchmarked against clinically relevant BRAF inhibitors such as sorafenib or vemurafenib for context [4].

Method Development for Cellular Thermal Shift Assays (CETSA) Targeting HSF1 Pathway Components

The compound's high in vitro potency (IC₅₀ = 2.80 nM) [1] combined with its cellular activity in multiple assay formats makes it a candidate for cellular target engagement studies using CETSA or related biophysical techniques. Its favorable selectivity window over general cytotoxicity (8- to 29-fold) [1] supports its use at concentrations that maximize target occupancy without inducing non-specific cell death, an essential requirement for robust CETSA data generation.

Quote Request

Request a Quote for 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.